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molecular formula C14H15NO2S B499962 (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine CAS No. 54306-15-9

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Cat. No. B499962
M. Wt: 261.34g/mol
InChI Key: PAZPBJJIOPGWOO-UHFFFAOYSA-N
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Patent
US06172061B2

Procedure details

In ethanol (10 ml) and ethyl acetate (60 ml) was dissolved 4-methylphenyl 4-nitrobenzyl sulfone (0.5 g; G. Bram et al., Synthesis, 1987, 56-59). To the mixture was added 10% palladium on carbon (0.05 g) and catalytic hydrogenation was carried out at room temperature over night. The catalyst was filtered off, and the solvent was evaporated to give 4-aminobenzyl 4-methylphenyl sulfone (0.4 g) as colorless crystals.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:20]=[CH:19][C:7]([CH2:8][S:9]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)(=[O:11])=[O:10])=[CH:6][CH:5]=1)([O-])=O>C(O)C.C(OCC)(=O)C.[Pd]>[CH3:18][C:15]1[CH:14]=[CH:13][C:12]([S:9]([CH2:8][C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:20][CH:19]=2)(=[O:11])=[O:10])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CS(=O)(=O)C2=CC=C(C=C2)C)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was carried out at room temperature over night
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)CC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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